

Spectroscopic Data for (R)-4-Benzyloxazolidine-2-thione: A Technical Guide

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Compound of Interest

Compound Name: (R)-4-Benzyloxazolidine-2-thione

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Notice: Comprehensive, publicly available spectroscopic data for **(R)-4-Benzyloxazolidine-2-thione** is limited. This guide provides a detailed analysis of its widely-used and structurally similar oxygen analogue, (R)-4-Benzyl-2-oxazolidinone, as a reference for researchers, scientists, and drug development professionals. The methodologies and data interpretation presented here are largely applicable to the characterization of related chiral auxiliaries.

Introduction to (R)-4-Benzyl-2-oxazolidinone

(R)-4-Benzyl-2-oxazolidinone is a crucial chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds.^[1] Its rigid heterocyclic structure, derived from (R)-phenylalaninol, provides a well-defined steric environment that directs the approach of incoming reagents, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions. Accurate spectroscopic characterization is paramount for verifying the purity and structural integrity of the auxiliary and its derivatives.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (R)-4-Benzyl-2-oxazolidinone.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.19 - 7.35	m	Phenyl C-H	
6.0 (approx.)	br s	N-H	
4.65	m	C4-H	
4.22	t	8.8	C5-H (trans)
4.18	dd	8.8, 3.2	C5-H (cis)
3.30	dd	13.4, 3.2	Benzyl C-H
2.78	dd	13.4, 9.6	Benzyl C-H

Note: Data compiled from various sources. Solvent is typically CDCl₃. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
158.5	C2 (C=O)
135.4	Phenyl C (quaternary)
129.4	Phenyl C-H
128.9	Phenyl C-H
127.3	Phenyl C-H
69.8	C5 (CH ₂)
55.1	C4 (CH)
37.8	Benzyl CH ₂

Note: Solvent is typically CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3270	Strong, Broad	N-H Stretch
1745	Strong	C=O Stretch (Urethane)
1215	Strong	C-O Stretch
700, 745	Strong	C-H Bending (Aromatic)

Note: IR data is often acquired using KBr pellets or as a thin film.

Table 4: Mass Spectrometry Data

m/z	Interpretation
177	[M] ⁺ (Molecular Ion)
107	[M - C ₃ H ₄ NO] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Fragmentation patterns can vary based on the ionization technique (e.g., EI, ESI).

Experimental Protocols

Synthesis of (R)-4-Benzyl-2-oxazolidinone

A common and efficient method for the synthesis of (R)-4-Benzyl-2-oxazolidinone starts with the reduction of L-phenylalanine to (R)-phenylalaninol, followed by cyclization.^[2]

Step 1: Reduction of L-Phenylalanine to (R)-Phenylalaninol

- In a three-neck flask equipped with a mechanical stirrer and a dropping funnel, suspend L-phenylalanine in anhydrous tetrahydrofuran (THF).
- Cool the suspension in an ice-water bath.
- Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF dropwise to the cooled suspension. The temperature should be maintained below 15°C.^[2]

- After the addition is complete, allow the reaction to stir at room temperature for several hours.
- Carefully quench the reaction by the slow, dropwise addition of water or methanol, followed by an aqueous solution of sodium hydroxide.[2]
- Filter the resulting mixture to remove the aluminum salts.
- Concentrate the filtrate under reduced pressure to yield crude (R)-phenylalaninol.

Step 2: Cyclization to (R)-4-Benzyl-2-oxazolidinone

- Dissolve the crude (R)-phenylalaninol in a suitable solvent.
- Add a carbonylating agent, such as diethyl carbonate, and a catalytic amount of a base (e.g., sodium ethoxide).
- Heat the reaction mixture to reflux for several hours.
- After cooling to room temperature, the product can be isolated by crystallization or column chromatography.[2]

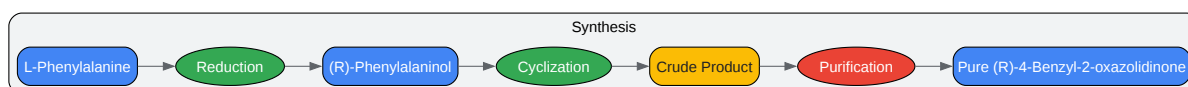
Spectroscopic Analysis Protocol

- NMR Spectroscopy:
 - Dissolve a small sample (5-10 mg) of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
 - Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ^1H NMR signals.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- IR Spectroscopy (ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after the measurement.
- Mass Spectrometry (GC-MS):
 - Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
 - Inject the solution into the GC-MS instrument.
 - The sample is vaporized and separated on the GC column before entering the mass spectrometer for ionization and analysis.

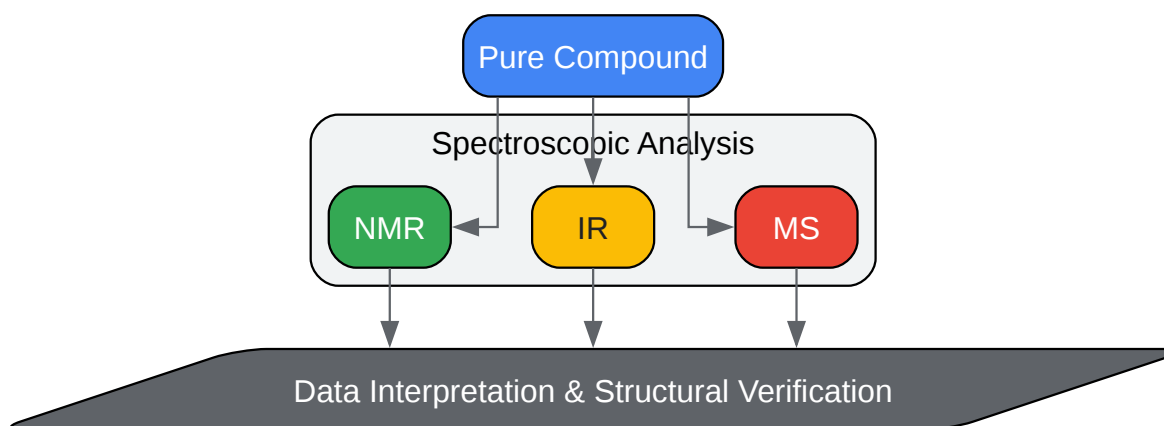
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of (R)-4-Benzyl-2-oxazolidinone.



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Caption: Synthetic workflow for (R)-4-Benzyl-2-oxazolidinone.



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Caption: Characterization workflow for the synthesized compound.

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References

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